molecular formula C15H20ClN3OS B237623 N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea

N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea

Katalognummer: B237623
Molekulargewicht: 325.9 g/mol
InChI-Schlüssel: UUVNYPCBBXOXBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea is a synthetic organic compound characterized by the presence of a piperidine ring, a chlorinated phenyl group, and a carbamothioyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea typically involves the reaction of 3-chloro-2-piperidin-1-ylphenylamine with propanoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer properties.

    Matrine: A piperidine derivative with antimicrobial effects.

    Berberine: A piperidine-based compound with anti-inflammatory properties.

    Tetrandine: A piperidine alkaloid with antimalarial activity.

Uniqueness

N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-propionylthiourea is unique due to its specific structural features, such as the chlorinated phenyl group and the carbamothioyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other piperidine-based compounds.

Eigenschaften

Molekularformel

C15H20ClN3OS

Molekulargewicht

325.9 g/mol

IUPAC-Name

N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide

InChI

InChI=1S/C15H20ClN3OS/c1-2-13(20)18-15(21)17-12-8-6-7-11(16)14(12)19-9-4-3-5-10-19/h6-8H,2-5,9-10H2,1H3,(H2,17,18,20,21)

InChI-Schlüssel

UUVNYPCBBXOXBP-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2

Kanonische SMILES

CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.